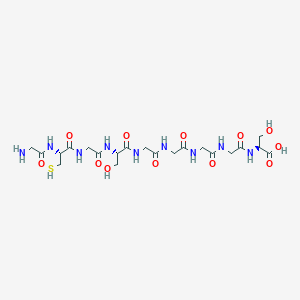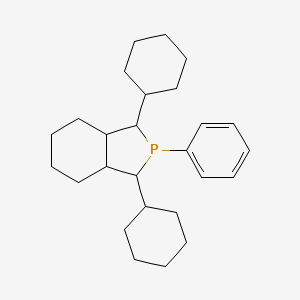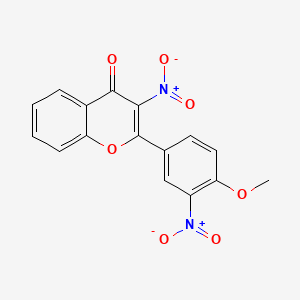
3,3'-Dinitro-4'-methoxyflavone
説明
3,3’-Dinitro-4’-methoxyflavone is a synthetic flavonoid derivative characterized by the presence of two nitro groups at the 3 and 3’ positions and a methoxy group at the 4’ position on the flavone backbone. Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dinitro-4’-methoxyflavone typically involves the nitration of 4’-methoxyflavone. The process begins with the preparation of 4’-methoxyflavone, which can be synthesized through the condensation of 4-methoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization. The nitration step involves treating 4’-methoxyflavone with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro groups at the 3 and 3’ positions.
Industrial Production Methods
Industrial production of 3,3’-Dinitro-4’-methoxyflavone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,3’-Dinitro-4’-methoxyflavone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Oxidation: Potassium permanganate in an alkaline medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3,3’-Diamino-4’-methoxyflavone.
Oxidation: 3,3’-Dinitro-4’-hydroxyflavone.
Substitution: Various substituted flavones depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives and as a reagent in organic synthesis.
Biology: Investigated for its biological activities, including antiproliferative effects on cancer cells and inhibition of specific enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
作用機序
The mechanism of action of 3,3’-Dinitro-4’-methoxyflavone involves its interaction with cellular targets and pathways. The compound can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria. It also inhibits specific enzymes, such as aminopeptidase N (CD13), which plays a role in cancer cell proliferation and survival. The nitro groups and methoxy group contribute to the compound’s ability to interact with these molecular targets.
類似化合物との比較
3,3’-Dinitro-4’-methoxyflavone can be compared with other flavonoid derivatives, such as:
3,3’-Diamino-4’-methoxyflavone: Similar structure but with amino groups instead of nitro groups, leading to different biological activities.
3,4’-Dimethoxyflavone: Lacks the nitro groups, resulting in different chemical reactivity and biological properties.
3,3’,4’,5,7-Pentahydroxyflavone (Quercetin): A naturally occurring flavonoid with multiple hydroxyl groups, known for its antioxidant and anti-inflammatory activities.
The uniqueness of 3,3’-Dinitro-4’-methoxyflavone lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other flavonoid derivatives.
特性
IUPAC Name |
2-(4-methoxy-3-nitrophenyl)-3-nitrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O7/c1-24-13-7-6-9(8-11(13)17(20)21)16-14(18(22)23)15(19)10-4-2-3-5-12(10)25-16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQQTIUGUOCTMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172070 | |
| Record name | 4H-1-Benzopyran-4-one, 2-(4-methoxy-3-nitrophenyl)-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187585-43-9 | |
| Record name | 4H-1-Benzopyran-4-one, 2-(4-methoxy-3-nitrophenyl)-3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187585439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 2-(4-methoxy-3-nitrophenyl)-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


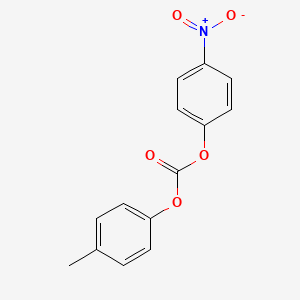
![N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan](/img/structure/B14246877.png)
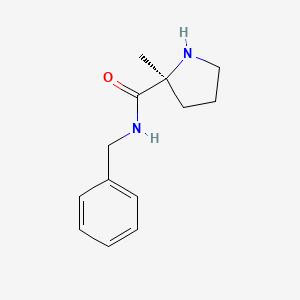
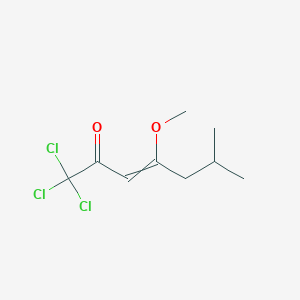
![4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14246895.png)
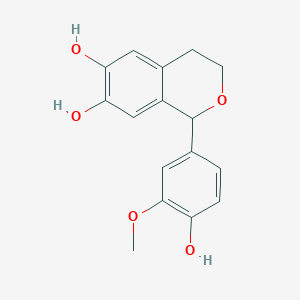

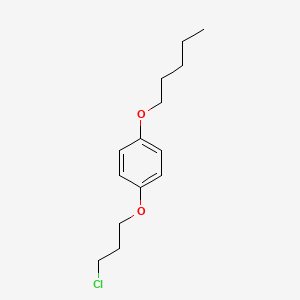
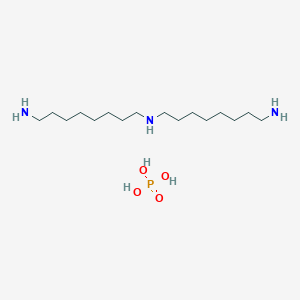

![N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine](/img/structure/B14246922.png)

